Crotonamide
Overview
Description
Crotonamide, also known as (2E)-but-2-enamide, is an organic compound with the molecular formula C4H7NO. It is a derivative of crotonic acid and features a double bond between the second and third carbon atoms, making it an unsaturated amide. This compound is a colorless to pale yellow liquid that is soluble in water and many organic solvents. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Crotonamide can be synthesized through several methods. One common method involves the reaction of crotonic acid with ammonia or amines. The reaction typically occurs under mild conditions, with the crotonic acid being heated with ammonia gas or an amine in the presence of a catalyst to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by the dehydration of crotonic acid amides. This process involves heating crotonic acid with a dehydrating agent such as phosphorus pentoxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Crotonamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield crotonylamine or other reduced forms.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Crotonic acid, crotonaldehyde.
Reduction: Crotonylamine, butylamine.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
Crotonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry. It is also used in the preparation of various functionalized amides and as a precursor for other chemical compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for their potential as enzyme inhibitors and therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Crotonamide is similar to other unsaturated amides such as acrylamide and methacrylamide. it is unique in its specific structure and reactivity:
Acrylamide: Acrylamide is a simpler unsaturated amide with a single double bond. It is widely used in polymer chemistry and has well-known neurotoxic properties.
Methacrylamide: Methacrylamide has a methyl group attached to the double bond, making it more sterically hindered than this compound. It is used in the synthesis of polymers and copolymers.
Uniqueness: this compound’s unique structure, with its specific double bond configuration and amide group, gives it distinct reactivity and properties compared to other similar compounds. This makes it valuable in various chemical and industrial applications.
Comparison with Similar Compounds
- Acrylamide
- Methacrylamide
- Crotonic acid
- Crotonaldehyde
Properties
IUPAC Name |
(E)-but-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-37-6, 23350-58-5 | |
Record name | Crotonamide, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Crotonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23350-58-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CROTONAMIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of crotonamide?
A1: this compound, also known as 2-butenamide, has a molecular formula of C4H7NO and a molecular weight of 85.106 g/mol. []
Q2: What is the typical configuration of the this compound molecule?
A2: this compound molecules are predominantly planar and adopt a trans configuration around the C=C double bond. []
Q3: How does the structure of this compound influence its hydrogen bonding behavior?
A3: this compound molecules can form dimers through N-H···O hydrogen bonds. These bonds measure approximately 2.963 Å in length. In crystal structures, additional N-H···O hydrogen bonds (2.862 Å) can link neighboring molecules related by the a-glide plane, leading to sheet-like formations parallel to the (001) plane. []
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Proton Nuclear Magnetic Resonance (1H NMR) and 13C NMR spectroscopy are valuable tools to study the structure and behavior of this compound and its derivatives. These techniques help analyze isomeric ratios, hydrogen bonding patterns, and other structural features. [, ]
Q5: How does the proton affinity of this compound compare to related compounds?
A5: Gas-phase equilibrium measurements using Fourier Transform Ion Cyclotron Resonance (FT-ICR) spectroscopy reveal that the proton affinity of this compound is influenced by the presence of the amide group and the methyl substituent on the carbon-carbon double bond. These factors contribute to its specific protonation behavior. []
Q6: Can this compound undergo polymerization?
A6: While simple N,N-disubstituted crotonamides do not readily homopolymerize, N-methacryloyl-N-methylthis compound (MMCA) forms a homopolymer composed of five-membered cyclic repeating units. This cyclopolymerization is attributed to the favorable conformation of the three carbon atoms involved in ring closure, facilitating the formation of the five-membered ring. []
Q7: How does the methyl substitution in acrylamide derivatives affect their hydrogen-transfer polymerization?
A7: The rate and outcome of base-catalyzed hydrogen-transfer polymerization of acrylamide are significantly influenced by the position and number of methyl substituents. This compound, for instance, polymerizes slower than acrylamide but faster than methacrylamide. This difference in reactivity impacts the molecular weight and structure of the resulting polyamides. []
Q8: Can this compound derivatives be used in dipolar cycloaddition reactions?
A8: Yes, crotonamides participate in 1,3-dipolar cycloaddition reactions with nitrile oxides. Interestingly, the regioselectivity of these reactions with tertiary crotonamides is reversed compared to reactions with similar acrylamides or acrylates, suggesting a significant influence of the β-substituent on the reaction pathway. []
Q9: How do chiral ligands affect the dipolar cycloaddition reactions of crotonamides?
A9: The use of chiral ligands, such as carbohydrates, alkaloids, and lanthanide complexes, can significantly enhance both regioselectivity and enantioselectivity in 1,3-dipolar cycloaddition reactions involving crotonamides and nitrile oxides. These ligands, often complexed with Lewis acids, provide a chiral environment that influences the reaction pathway, leading to the preferential formation of specific enantiomers. []
Q10: Can this compound derivatives be used in asymmetric synthesis?
A10: Yes, crotonamides derived from chiral auxiliaries like (R)-(-)-N-(2-fluorobenzyl)-2-aminobutanol can be employed in enantioselective synthesis. For instance, the conjugate addition of Grignard reagents to such crotonamides allows access to chiral carboxylic acids, valuable building blocks for synthesizing more complex molecules with high enantiomeric purity. [, ]
Q11: What is the insecticidal activity of this compound derivatives like Bidrin?
A11: Bidrin (3-hydroxy-N,N-dimethyl-cis-crotonamide dimethyl phosphate) exhibits potent insecticidal properties against a wide range of insect pests. It acts as a systemic insecticide, meaning it is absorbed and translocated within plants, offering prolonged protection against pests. [, , , , , ]
Q12: How does the structure of this compound derivatives influence their insecticidal activity?
A12: Structural modifications, such as the presence and position of methyl groups, can significantly influence the insecticidal activity of this compound derivatives. For example, Azodrin (3-hydroxy-N-methyl-cis-crotonamide dimethyl phosphate) is a potent insecticide and a primary metabolite of Bidrin. []
Q13: Are there concerns about the environmental impact of using organophosphate insecticides like Bidrin?
A13: While effective, the use of organophosphate insecticides like Bidrin requires careful consideration due to potential environmental impacts. Their persistence in the environment and potential for bioaccumulation necessitate responsible use and exploration of alternative pest control methods. []
Q14: What factors influence the stability of organophosphate insecticides like Bidrin?
A14: The stability of organophosphate insecticides is susceptible to several factors, including temperature and pH. Alkaline conditions, for instance, significantly accelerate the hydrolysis of Bidrin compared to acidic environments. This sensitivity highlights the importance of proper storage and handling of these insecticides. []
Q15: What are the major degradation products of Bidrin?
A15: The breakdown of Bidrin yields different products depending on the conditions. Acidic hydrolysis predominantly generates methylphosphoric acid and N-mono- or N,N-dimethylacetoacetamide. Conversely, alkaline hydrolysis primarily produces dimethyl phosphate, methanol, and acetone. []
Q16: How does temperature impact the stability of Bidrin and Azodrin?
A16: Both Bidrin and Azodrin are highly sensitive to elevated temperatures, leading to their accelerated decomposition. The presence of water or free acid in the insecticide formulation can further influence the rate and products of thermal breakdown. []
Q17: How persistent are Bidrin and Azodrin residues in treated crops?
A17: Studies on sweet corn treated with Azodrin revealed a rapid decline in residue levels. Within four days of application, Azodrin residues in corn ears decreased to approximately 0.01 ppm, highlighting the relatively short persistence of this insecticide in treated crops. []
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